1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
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Overview
Description
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique fused ring structure, which consists of a pyrrole ring fused to a pyrimidine ring. The presence of both nitrogen and oxygen atoms within its structure contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione typically involves multi-step processes that include the formation of the pyrrole and pyrimidine rings followed by their fusion. One common method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl (tributylstannylethynyl)silane, followed by the construction of the annellated pyrrolo ring . This method provides an efficient route to the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine: This compound shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Pyrrolo[3,4-d]pyrimidine: Another similar compound with a different arrangement of the fused rings.
Uniqueness: 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is unique due to its specific ring fusion and the presence of both nitrogen and oxygen atoms, which contribute to its distinct chemical reactivity and biological activity. Its ability to act as a multi-targeted kinase inhibitor sets it apart from other similar compounds .
Properties
IUPAC Name |
1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-5-4-3(1-2-7-4)8-6(11)9-5/h1-2,7H,(H2,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRITDQWGPSXPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1NC(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343770 |
Source
|
Record name | 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65996-50-1 |
Source
|
Record name | 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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